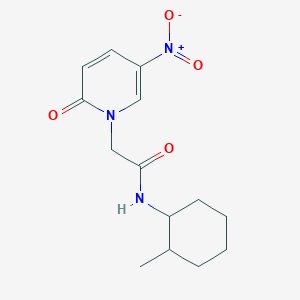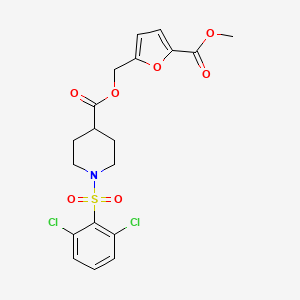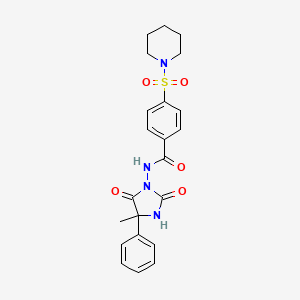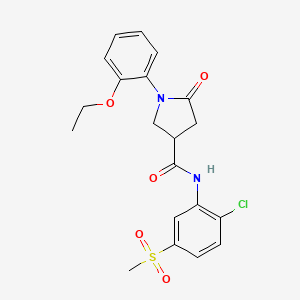
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide, also known as KMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. KMCA is a derivative of pyridine and has been synthesized through a variety of methods.
Mechanism of Action
The mechanism of action of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide is not fully understood. However, it has been suggested that 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide may also interfere with the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has also been shown to inhibit the expression of genes involved in inflammation. In addition, 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide in lab experiments is its broad spectrum of activity against various bacterial strains, fungi, and cancer cells. However, one limitation is that the mechanism of action of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide. One direction is to further elucidate its mechanism of action. This may help optimize its use in lab experiments and may also lead to the development of new drugs based on 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide. Another direction is to study the potential of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide as an anti-inflammatory agent. Finally, the potential of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide as an antioxidant may also be further explored.
Synthesis Methods
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been synthesized through a variety of methods including the reaction of 2-amino-5-nitropyridine with 2-methylcyclohexanone in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-nitropyridine with 2-methylcyclohexanone in the presence of a base. The resulting product is then treated with acetic anhydride to form 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide.
Scientific Research Applications
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans. In addition, 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the growth of various cancer cell lines including breast cancer and lung cancer cells.
properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10-4-2-3-5-12(10)15-13(18)9-16-8-11(17(20)21)6-7-14(16)19/h6-8,10,12H,2-5,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASAVCGJHHBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57259655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7453440.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7453447.png)

![4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide](/img/structure/B7453459.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylmethoxybenzamide](/img/structure/B7453472.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7453475.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)

![[2-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7453504.png)
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453521.png)
![1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B7453533.png)

![4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide](/img/structure/B7453547.png)